molecular formula C15H15N3O5S2 B2756425 methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034377-86-9

methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2756425
CAS No.: 2034377-86-9
M. Wt: 381.42
InChI Key: LNBKNQBDHFDBGR-UHFFFAOYSA-N
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Description

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of furan, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the furan and pyrazole intermediates, which are then linked through a series of condensation and substitution reactions. The thiophene ring is introduced in the final steps through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfamoylthiophene-2-carboxylate
  • Methyl 3-(furan-2-yl)thiophene-2-carboxylate
  • Methyl 3-(pyrazol-1-yl)thiophene-2-carboxylate

Uniqueness

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its furan, pyrazole, and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(3-7-24-14)25(20,21)17-4-5-18-9-12(8-16-18)11-2-6-23-10-11/h2-3,6-10,17H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBKNQBDHFDBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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